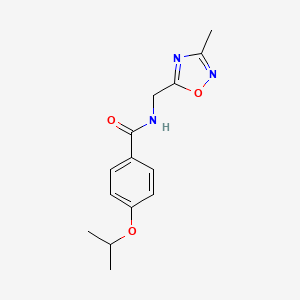

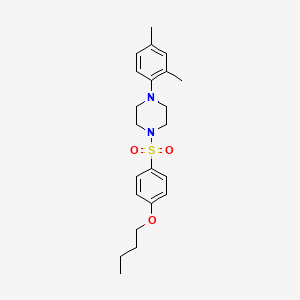

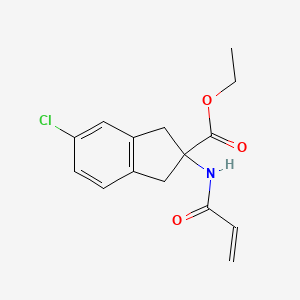

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their versatility in drug discovery and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reactions of 1,2,4-oxadiazoles often involve oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Applications De Recherche Scientifique

Novel Platelet Aggregation Inhibitors

Research on 4-[2-(alicyclic-[1,2,4]oxadiazol-3-yl)phenoxy]-butyric acids, derived from N-hydroxy-2-isopropoxy benzamidine, has unveiled these [1,2,4]oxadiazoles as innovative platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. A structure-activity relationship study highlighted that the potency of these 5-oxadiazoles increases with the ring size of the alicyclic rings, suggesting a potential for developing more potent anti-platelet agents (C. Chern, Shinn Jyh Chen, W. M. Kan, 2005).

Anticancer Evaluation

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer properties have been conducted, with some compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines. Notably, certain derivatives have shown higher anticancer activities than reference drugs, indicating the potential for these compounds in cancer therapy applications (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Synthesis of Aromatic Polyamides and Their Applications

Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, demonstrating good thermal stability and solubility in specific solvents. These polymers can be transformed into thin flexible films, showcasing potential for various applications due to their thermal properties and mechanical strength (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakula, 2003).

Solid-phase Synthesis of 1,2,4-oxadiazoles

The development of a solid-phase synthesis method for 1,2,4-oxadiazoles opens up efficient pathways for producing these compounds. This synthesis technique, involving benzoic acids bound to the Wang linker on a polystyrene resin, facilitates the creation of 1,2,4-oxadiazoles, indicating a streamlined approach for generating these molecules for further scientific exploration (C. Sams, J. Lau, 1999).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole motif have been known to interact with various targets, including anti-bacterial, anti-viral, and anti-leishmanial targets .

Mode of Action

1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with their targets.

Biochemical Pathways

Compounds with a 1,2,4-oxadiazole motif have been associated with various biochemical pathways due to their broad range of biological activities .

Result of Action

1,2,4-oxadiazoles have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Orientations Futures

1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This suggests that there could be potential for further exploration and development of compounds containing the 1,2,4-oxadiazole moiety.

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9(2)19-12-6-4-11(5-7-12)14(18)15-8-13-16-10(3)17-20-13/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJNRJQUBVUFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2688535.png)